tert-butyl (2S)-4-benzyl-2-(2-hydroxyethyl)piperazine-1-carboxylate
Overview
Description
Tert-butyl (2S)-4-benzyl-2-(2-hydroxyethyl)piperazine-1-carboxylate is a synthetic organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a tert-butyl group, a benzyl group, and a hydroxyethyl group attached to a piperazine ring. Piperazine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Mechanism of Action
Target of Action
Piperazine derivatives are known to interact with a wide range of biological targets, including enzymes and receptors, contributing to their diverse biological activities .
Mode of Action
It’s known that piperazine derivatives can undergo various reactions with biological targets due to the presence of the flexible piperazine ring and polar nitrogen atoms . These interactions can lead to changes in the function of the target, which can result in various biological effects .
Biochemical Pathways
Tert-butyl (2S)-4-benzyl-2-(2-hydroxyethyl)piperazine-1-carboxylate and its derivatives serve as useful building blocks in the synthesis of several novel organic compounds such as amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones . These compounds can affect various biochemical pathways, leading to a wide spectrum of biological activities .
Pharmacokinetics
The presence of the piperazine ring in the molecule could potentially enhance its water solubility and capacity for the formation of hydrogen bonds, which could influence its pharmacokinetic properties .
Result of Action
Piperazine derivatives have been reported to exhibit a wide range of biological activities, including antibacterial, antifungal, anticancer, antiparasitic, antihistamine, and antidepressive activities .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound should be stored in a dark place under an inert atmosphere at 2-8°C to maintain its stability . The presence of other substances, pH, temperature, and other factors in the biological environment could also potentially influence its action and efficacy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (2S)-4-benzyl-2-(2-hydroxyethyl)piperazine-1-carboxylate typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of appropriate diamines or by using piperazine itself as a starting material.
Introduction of the Benzyl Group: The benzyl group can be introduced via nucleophilic substitution reactions using benzyl halides.
Addition of the Hydroxyethyl Group: The hydroxyethyl group can be added through alkylation reactions using ethylene oxide or similar reagents.
Protection with Tert-butyl Group: The tert-butyl group is often introduced using tert-butyl chloroformate in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyethyl group can undergo oxidation to form aldehydes or carboxylic acids.
Reduction: The benzyl group can be reduced to a methyl group under hydrogenation conditions.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of benzyl alcohol or benzoic acid.
Reduction: Formation of methyl-substituted piperazine derivatives.
Substitution: Formation of various N-substituted piperazine derivatives.
Scientific Research Applications
Chemistry
Building Block: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Employed in catalytic processes due to its ability to stabilize transition states.
Biology
Enzyme Inhibition: Acts as an inhibitor for certain enzymes, making it useful in biochemical studies.
Ligand: Used as a ligand in the study of receptor-ligand interactions.
Medicine
Drug Development: Explored for its potential as a therapeutic agent in treating various diseases.
Pharmacokinetics: Studied for its absorption, distribution, metabolism, and excretion properties.
Industry
Polymer Chemistry: Used in the synthesis of polymers with specific properties.
Material Science: Employed in the development of new materials with unique characteristics.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
- Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
Uniqueness
Tert-butyl (2S)-4-benzyl-2-(2-hydroxyethyl)piperazine-1-carboxylate is unique due to the specific combination of functional groups that confer distinct chemical and biological properties. The presence of the hydroxyethyl group, in particular, enhances its solubility and reactivity compared to other piperazine derivatives.
Properties
IUPAC Name |
tert-butyl (2S)-4-benzyl-2-(2-hydroxyethyl)piperazine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O3/c1-18(2,3)23-17(22)20-11-10-19(14-16(20)9-12-21)13-15-7-5-4-6-8-15/h4-8,16,21H,9-14H2,1-3H3/t16-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYTFROGXRPOCQX-INIZCTEOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1CCO)CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCN(C[C@@H]1CCO)CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20572476 | |
Record name | tert-Butyl (2S)-4-benzyl-2-(2-hydroxyethyl)piperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20572476 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
169447-92-1 | |
Record name | tert-Butyl (2S)-4-benzyl-2-(2-hydroxyethyl)piperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20572476 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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